2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole
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Overview
Description
2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms Imidazoles are significant in various fields due to their biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method includes the use of a Schiff’s base complex nickel catalyst in a one-pot microwave-assisted synthesis, which provides high yields and allows for the recovery and reuse of the catalyst .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step processes that ensure high purity and yield. These methods may include catalytic reactions, solvent-free conditions, and the use of recyclable catalysts to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Common reagents include tosylmethyl isocyanide (TosMIC) and imines, which can be generated in situ from aldehydes and amines.
Common Reagents and Conditions
Oxidation: Catalytic HBr and DMSO.
Reduction: Sodium borohydride.
Substitution: TosMIC and imines.
Major Products
The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications .
Scientific Research Applications
2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and other functional materials.
Mechanism of Action
The mechanism of action of 2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: Known for its use in pharmaceuticals and agrochemicals.
2-Ethyl-4-methylimidazole: Utilized in the synthesis of functional materials.
2-Methyl-5-nitroimidazole: Employed in the development of antimicrobial agents.
Uniqueness
2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole stands out due to its unique sulfanyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
87577-98-8 |
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Molecular Formula |
C7H8N4S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
2-(1H-imidazol-5-ylmethylsulfanyl)-1H-imidazole |
InChI |
InChI=1S/C7H8N4S/c1-2-10-7(9-1)12-4-6-3-8-5-11-6/h1-3,5H,4H2,(H,8,11)(H,9,10) |
InChI Key |
TWKURXZUIQDNDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)SCC2=CN=CN2 |
Origin of Product |
United States |
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